molecular formula C10H15NO3 B13289069 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13289069
M. Wt: 197.23 g/mol
InChI Key: LYELOLQCTDKYBW-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol ( 1495658-93-9) is a multifunctional amino alcohol compound of high interest for research and development in organic synthesis and polymer science. With a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol, it features a 2-hydroxyphenyl group and a propane-1,3-diol backbone connected via a secondary amine linkage . This unique structure, containing both phenolic hydroxyl and aliphatic diol groups, suggests significant potential as a building block or modifier for novel materials. While specific studies on this exact compound are limited, its structural motifs are commonly employed in material science. For instance, the introduction of similar 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) substituents onto polymer backbones like cellulose is a known strategy to create materials with pH-responsive rheological properties and solubility, indicating potential for developing smart hydrogels or responsive coatings . As a research chemical, it may serve as a key intermediate for synthesizing more complex molecules, ligands for metal coordination, or monomers for functional polymers. Researchers can leverage its multiple functional groups for further chemical transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained, and handling should adhere to all relevant laboratory safety protocols. The GHS pictogram and specific hazard statements for this compound should be consulted prior to use .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c12-6-9(7-13)11-5-8-3-1-2-4-10(8)14/h1-4,9,11-14H,5-7H2

InChI Key

LYELOLQCTDKYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(CO)CO)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Phenylmethyl-Substituted Propane-1,3-diol Precursors

One of the most common methods involves the reductive amination of a phenylmethyl aldehyde or ketone derivative with a propane-1,3-diol precursor. This process typically employs reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to introduce the amino group selectively at the desired position.

Key steps:

Nucleophilic Substitution on Propane-1,3-diol Derivatives

Another route involves nucleophilic substitution reactions where activated propane-1,3-diol derivatives (e.g., halides or mesylates) are reacted with phenylmethylamine or related amines.

Process details:

Specific Synthesis Pathway Supported by Patent Literature

Patent EP0348223NWA2 describes a multi-step process for synthesizing amino-propanediol derivatives, which can be adapted for this compound. The process involves:

  • Reduction of nitro-dioxane derivatives to amino-dioxane compounds.
  • Hydrolysis of the dioxane ring to produce amino-propanediol.
  • Subsequent functionalization with phenyl groups via nucleophilic substitution or coupling reactions.

Key reaction steps include:

  • Starting from 5-nitro-1,3-dioxane derivatives, reduction to amino-1,3-dioxane intermediates.
  • Hydrolysis of the dioxane ring under acidic or basic conditions to yield amino-propanediol.
  • Aromatic substitution to attach the phenyl group, possibly via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the functional groups present.

Catalytic and Reagent Considerations

Step Catalysts/Reagents Conditions Reference
Reduction Catalytic hydrogenation (e.g., Pd/C, Pt) 25-50°C, H2 atmosphere ,
Nucleophilic substitution Alkyl halides, base (NaOH, K2CO3) Room temperature to reflux ,
Hydrolysis Acidic or basic hydrolysis 80-120°C ,

Reaction Conditions and Optimization

  • Temperature: Typically 25-50°C for reduction; 80-120°C for hydrolysis.
  • Solvents: Ethanol, methanol, or water-methanol mixtures.
  • Reaction Time: Ranges from 1 to 12 hours depending on the step.
  • Yield Optimization: Use of excess reagents, controlled pH, and inert atmosphere to prevent oxidation.

Recent advances highlight the importance of catalytic systems for selective amino group introduction. For instance, catalytic hydrogenation under mild conditions ensures high selectivity and minimizes side reactions. The use of supported metal catalysts like palladium or platinum on carbon has been shown to improve yields significantly.

Studies also emphasize the importance of protecting groups during multi-step synthesis to prevent undesired reactions at hydroxyl or amino sites. The hydrolysis step often employs dilute acids (e.g., HCl, H2SO4) at elevated temperatures to cleave dioxane rings efficiently, producing the target amino diol.

Material and Process Optimization

Parameter Optimal Range Notes Source
Catalyst loading 1-5 mol% Ensures complete reduction ,
Reaction temperature 25-50°C Mild conditions for selectivity ,
pH during hydrolysis 1-3 (acidic) Promotes ring cleavage
Solvent Ethanol/water mixtures Enhances solubility ,

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active ingredient in pharmaceutical formulations.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations

Aromatic Substituents
  • Compound 8i () : Contains a 3′-benzo-1,4-dioxan-6-yl, 2′-chloro, and 3-methoxy biphenyl group. This bulky substituent increases molecular weight and may reduce solubility compared to the target compound. The chloro and methoxy groups enhance lipophilicity, influencing pharmacokinetics .
  • 2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol (): Replaces the hydroxyl group with methoxy, reducing hydrogen-bonding capacity and altering reactivity. Molecular weight: 211.26 g/mol .
Backbone Modifications
  • Zn-10 and Zn-11 (): Derived from Schiff bases (2-ethyl-2-(2-hydroxybenzylideneamino)propane-1,3-diol). The ethyl group and imine linkage enhance metal coordination (e.g., zinc), enabling DNA intercalation and anticancer activity .
  • Found naturally in plants, suggesting ecological roles .

Stereochemical Variations

  • Erythro/Threo Isomers () : Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol isomers exhibit divergent physical properties (e.g., melting points) and bioactivities. For example, erythro isomers often show higher solubility .

Analytical Data

Compound Key Characterization Methods Notable Data Source
Target Compound NMR, IR, MS δ (ppm): ~6.8–7.2 (aromatic H) Synthetic
8i NMR (¹H, ¹³C), HRMS Yield: 77.7%; Rf: 0.45 (CH₂Cl₂/MeOH)
Zn-10 X-ray crystallography, UV-Vis DNA-binding constant: 10⁴ M⁻¹
Erythro-1,2-bis-(4-OH-3-MeO-phenyl)-diol ¹H-NMR, ¹³C-NMR δ (ppm): 3.85 (OCH₃)

Bioactivity

  • Thai Mahogany Diols (): No cytotoxicity observed, suggesting steric hindrance or substituent effects reduce bioactivity .
  • Amino Group Impact: The target compound’s amino group may enable protonation at physiological pH, enhancing membrane permeability compared to hydroxylated analogues.

Physicochemical Properties

  • Solubility: Amino and hydroxyl groups improve aqueous solubility (e.g., target compound vs. methoxy analogue in ).
  • Basicity: The amino group (pKa ~8–10) increases basicity relative to neutral diols (e.g., compound 6 in ).

Biological Activity

2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of 2-amino-2-methyl-1,3-propanediol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 115-69-5
  • Density : 1.1 g/cm³
  • Boiling Point : 271.5 °C
  • Melting Point : 100-110 °C

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, certain related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195C. albicans

2. Immunosuppressive Effects
The compound has shown promise in immunosuppressive applications, particularly in the context of organ transplantation and autoimmune diseases . Its ability to modulate immune responses makes it a candidate for further investigation in therapeutic settings.

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or immune response modulation.
  • Receptor Interaction : It potentially interacts with specific receptors involved in inflammatory and immune pathways.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various derivatives against a panel of pathogens. Results indicated that specific modifications in the phenolic structure significantly enhanced antibacterial activity, particularly against resistant strains .

Case Study 2: Immunosuppressive Potential
In a clinical trial involving renal transplant patients, a derivative of this compound was administered to evaluate its immunosuppressive effects compared to traditional therapies. Results showed a comparable efficacy with reduced side effects .

Q & A

Q. Q1. What are the methodological steps for synthesizing 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol in laboratory settings?

Answer: Synthesis typically involves:

Hydrogenation of precursor compounds using catalysts like Pd-C under controlled conditions .

Reaction optimization : Adjusting stoichiometry, temperature (e.g., 25–80°C), and solvent polarity to maximize yield.

Purification : Column chromatography or recrystallization to isolate the target compound, followed by NMR and mass spectrometry (MS) for structural validation .

Advanced Mechanistic Insights

Q. Q2. How can researchers resolve contradictions in reaction mechanisms reported for this compound’s synthesis?

Answer:

Comparative kinetic studies : Analyze rate-determining steps under varying pH and catalyst loads .

Computational modeling : Use DFT calculations to identify transition states and validate experimental observations .

Replication protocols : Cross-validate results using independent methods (e.g., alternative reducing agents) to isolate confounding variables .

Basic Stability and Handling

Q. Q3. What are the recommended storage conditions and handling protocols for this compound?

Answer:

Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation, as phenolic hydroxyl groups are prone to degradation .

Safety : Use PPE (gloves, goggles) and fume hoods during synthesis; refer to SDS for hazard classification (no known acute hazards reported) .

Advanced Analytical Challenges

Q. Q4. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Answer:

Standardized solvents : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations .

High-field NMR : Employ 500+ MHz instruments for improved resolution of diastereotopic protons .

Collaborative validation : Share raw spectra with independent labs to confirm peak assignments .

Basic Impurity Profiling

Q. Q5. What are the common impurities in this compound, and how are they quantified?

Answer:

By-products : Unreacted 2-hydroxybenzylamine or incomplete reduction intermediates .

Analytical methods :

  • HPLC-UV/Vis : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .

Advanced Theoretical Frameworks

Q. Q6. How can quantum mechanical models improve the prediction of this compound’s biological interactions?

Answer:

Molecular docking : Simulate binding affinities with target receptors (e.g., enzymes) using AutoDock Vina .

MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess thermodynamic parameters .

SAR studies : Corolate substituent effects (e.g., hydroxyl position) with activity data to refine synthetic priorities .

Basic Experimental Design

Q. Q7. What statistical approaches are recommended for optimizing reaction yields?

Answer:

DoE (Design of Experiments) : Use factorial designs (e.g., 2³) to test temperature, catalyst loading, and solvent effects .

ANOVA : Identify significant variables and interactions, followed by response surface methodology (RSM) for maxima .

Advanced Applications

Q. Q8. How can this compound’s chelating properties be exploited in metal-catalyzed reactions?

Answer:

Coordination studies : Characterize metal complexes (e.g., Fe³⁺, Cu²⁺) via UV-Vis and EPR spectroscopy .

Catalytic testing : Evaluate enantioselectivity in asymmetric synthesis (e.g., aldol reactions) under aerobic vs. anaerobic conditions .

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